Tert-butyl1'-(aminomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[221]heptane]-1-carboxylate hydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the rapid and enantioselective synthesis of the bicyclo[2.2.1]heptane scaffold under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
tert-butyl 1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- tert-butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Uniqueness
tert-butyl 1’-(aminomethyl)-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1-carboxylate hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile building block in synthetic chemistry and drug discovery.
Properties
Molecular Formula |
C14H25ClN2O3 |
---|---|
Molecular Weight |
304.81 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)spiro[2-oxabicyclo[2.2.1]heptane-3,3'-azetidine]-1'-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H24N2O3.ClH/c1-12(2,3)19-11(17)16-8-14(9-16)13(7-15)5-4-10(6-13)18-14;/h10H,4-9,15H2,1-3H3;1H |
InChI Key |
PRZOHGYYVZTEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3(CCC(C3)O2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.